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molecular formula C7H10O B010431 4,4-Dimethyl-2-cyclopenten-1-one CAS No. 22748-16-9

4,4-Dimethyl-2-cyclopenten-1-one

Cat. No. B010431
M. Wt: 110.15 g/mol
InChI Key: YVFVCSCZJJGBAK-UHFFFAOYSA-N
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Patent
US06624309B1

Procedure details

Tosylmethyl isocyanide (3.0 g, 15.4 mmol) was dissolved in 15 mL of anhydrous dimethylsulfoxide and the solution was cooled to 5-10° C. in an ice water bath. Potassium tert-butoxide (5.03 g, 44.8 mmol) was then added and the solution turned dark brown in color. The reaction was allowed to warm to room temperature and stirred for 1 hour. A solution of the cyclohexanone (1) (1.62 g, 12.8 mmol) in anhydrous methanol (685 μL) was added to the reaction via syringe and the reaction was stirred at room temperature under argon for 40 hours. The reaction was then diluted with 25 mL of water and placed in an ice water bath and the reaction was made acidic by the dropwise addition of aqueous HCl (6.0 M, aq.). The aqueous phase was extracted 2 times with hexane, and the organic phases were combined and dried over MgSO4, filtered and concentrated to provide 2.24 g of a yellow mixture of oil and solid. The crude mixture was purified by chromatography on silica gel (eluted with 0-50% dichloromethane in hexanes) and the fractions were concentrated and monitored by IR to find 870 mg (50%) of the nitrile product (2) as a transparent oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Quantity
685 μL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(C[N+:12]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[K+].[CH3:20][C:21]1(C)C[C:24](=O)[CH:23]=[CH:22]1.Cl>CS(C)=O.CO.O>[CH3:14][C:15]1([CH3:18])[CH2:20][CH2:21][CH2:22][CH:23]([C:24]#[N:12])[CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
1.62 g
Type
reactant
Smiles
CC1(C=CC(C1)=O)C
Name
Quantity
685 μL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature under argon for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
placed in an ice water bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 2 times with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CC(CCC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 127.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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